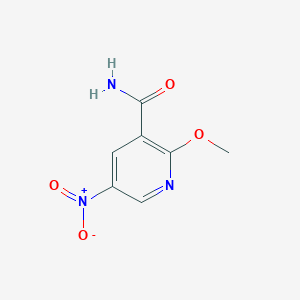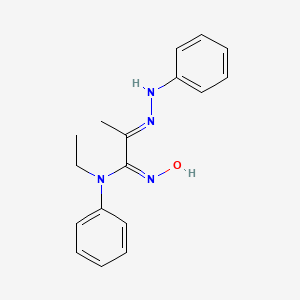
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three phenyl groups and a phenylmethyl group attached to the imidazole ring, making it a highly substituted derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups into the phenyl rings.
Applications De Recherche Scientifique
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative with fewer substituents.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Another substituted imidazole with two phenyl groups.
Uniqueness
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is unique due to its high degree of substitution, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
61050-99-5 |
|---|---|
Formule moléculaire |
C28H22N2O |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-benzyl-3,4,5-triphenylimidazol-2-one |
InChI |
InChI=1S/C28H22N2O/c31-28-29(21-22-13-5-1-6-14-22)26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)30(28)25-19-11-4-12-20-25/h1-20H,21H2 |
Clé InChI |
CDTFLCQKHDYBRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)









